Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine” is a chemical compound with the IUPAC name "(3aR,7aS)-2-(tert-butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid" . It is also known by its Chinese name "(3aR,7aS)-1-氧代八氢-5H-吡咯并 [3,4-c]吡啶-5-羧酸叔丁酯" .
Molecular Structure Analysis
The molecular formula of this compound is C14H24N2O4 . The InChI code is 1S/C14H24N2O4/c1-13(2,3)20-12(19)16-8-10-7-15(4)6-5-14(10,9-16)11(17)18/h10H,5-9H2,1-4H3,(H,17,18)/t10-,14-/m1/s1 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The molecular weight of the compound is 284.36 .Scientific Research Applications
Computational and Spectroscopic Studies
Research on new Re(CO)3Cl complexes containing N,N-bidentate ligands showcases the synthesis and characterization of these compounds. These studies, involving time-dependent DFT (TDDFT) calculations, focus on understanding the electronic structures and excited states of ligands and complexes, contributing to the field of photochemistry and photophysics (Salassa et al., 2008).
Spectroscopic and Computational Study on Blue Emitting Complexes
Another study explores ReL(CO)3Cl complexes with 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, aiming to understand their structural and photophysical properties. The research, which includes X-ray diffraction and computational methods, contributes to the development of materials with specific luminescent properties (Garino et al., 2008).
Synthesis and Characterization of Oxorhenium(V)-Catecholate Complexes
This study presents the synthesis and characterization of green complexes derived from reactions between ReOCl3(PPh3)2 and catechols. These reactions, studied through variable temperature 1H and 31P NMR spectroscopy, shed light on the structural aspects of rhenium complexes and their isomerization behaviors in solution, highlighting their potential in catalytic and material science applications (Kettler et al., 1994).
Asymmetric Epoxidation Catalyzed by Heterobimetallic Complexes
Research into heterobimetallic complexes featuring rare earth-lithium centers and chiral phenoxy-functionalized prolinolate ligands showcases their use in catalyzing the epoxidation of α,β-unsaturated ketones. This study, emphasizing the influence of the rare earth center's ionic radii on enantioselectivity, contributes to the field of asymmetric catalysis and organic synthesis (Qian et al., 2014).
Luminescence Properties of Ligand-Bridged ReI−ReI Chromophores
Investigations into nonsymmetrical ligand-bridged ReI−ReI chromophores offer insights into their preparation and photophysical properties. These studies are crucial for understanding the luminescence mechanisms of such complexes, potentially paving the way for their application in optoelectronic devices (Xue et al., 2000).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Properties
IUPAC Name |
(3aR,7aS)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-3-2-7-4-9-5-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLKJYVQFIOOTE-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CNCC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2CNC[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.